molecular formula C18H20FNO4S B2485985 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034599-00-1

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2485985
CAS RN: 2034599-00-1
M. Wt: 365.42
InChI Key: OTUIYLAVCBZDQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzenesulfonamide involves complex chemical reactions that yield structurally intricate molecules. For instance, Lewis acid-promoted reactions have been utilized to create 2-aryl-6-methoxy-3-methyl-5-[N-(benzenesulfonyl)amino]-2,3-dihydrobenzofurans, showcasing the complexity and potential of synthetic routes for such compounds (Engler & Scheibe, 1998).

Molecular Structure Analysis

Molecular structure analyses of compounds similar to the one have been conducted, revealing detailed insights into their arrangement and bonding. Crystal structure studies, for example, have shed light on the supramolecular architecture of related sulfonamide compounds, demonstrating the importance of intermolecular interactions in determining their structural organization (Rodrigues et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfonamides often result in the formation of diverse structures with unique properties. The electrophilic fluorination using sterically demanding reagents illustrates the reactivity of these compounds and their potential for creating enantioselective products (Yasui et al., 2011).

Physical Properties Analysis

The physical properties of such compounds are crucial for understanding their behavior and potential applications. Spectroscopic studies, including IR, NMR, and crystallography, provide essential data on the physical characteristics of sulfonamides, offering insights into their stability, solubility, and other key physical attributes (Yıldız et al., 2010).

Chemical Properties Analysis

Investigations into the chemical properties of these compounds reveal their reactivity, interaction potentials, and functional group behaviors. Studies on the synthesis and bioactivity of related benzenesulfonamides show how substituents influence their chemical properties, including their potential as enzyme inhibitors or their reactivity towards other chemical entities (Gul et al., 2016).

Scientific Research Applications

Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents

This study involves the synthesis of novel aminothiazole-paeonol derivatives characterized using various spectroscopic techniques. These compounds were evaluated for their anticancer effects on different cancer cell lines, showing significant potential, especially against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). Among the synthesized compounds, one particular derivative showed the most potent inhibitory activity, indicating that these compounds could be promising leads for developing anticancer agents for treating gastrointestinal adenocarcinomas (Tsai et al., 2016).

Potential for Photodynamic Therapy in Cancer Treatment

A study on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base revealed their remarkable potential for photodynamic therapy applications. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Enhancement of Neurogenesis by Aminopropyl Carbazole Derivatives

Research on P7C3 and its derivatives has shown that they can increase neurogenesis in rat neural stem cells. While P7C3 is known to enhance neurogenesis by protecting newborn neurons, the specific mechanisms through which its derivatives, including a particular aminopropyl carbazole derivative, induce neurogenesis were explored. This derivative was found to promote neurogenesis by inducing the final cell division during neural stem cell differentiation, offering insights into potential therapeutic applications for neurological conditions (Shin et al., 2015).

Inhibition of Cyclooxygenase-2 for Potential Therapeutic Applications

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives explored their potential as selective cyclooxygenase-2 inhibitors. It was discovered that the introduction of a fluorine atom significantly increased selectivity and potency for COX-2 inhibition. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, highlighting the therapeutic potential of these compounds in treating conditions such as rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S/c1-12(9-13-3-5-17-14(10-13)7-8-24-17)20-25(21,22)15-4-6-18(23-2)16(19)11-15/h3-6,10-12,20H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUIYLAVCBZDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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